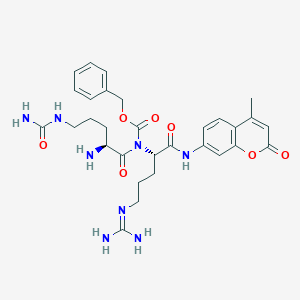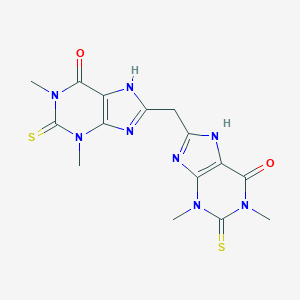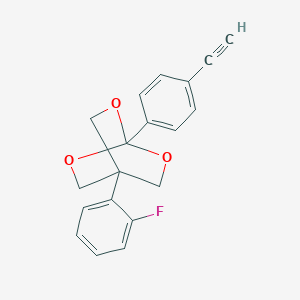
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)-, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its transporters are essential for maintaining the proper balance of glutamate in the brain. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Mecanismo De Acción
TBOA inhibits the activity of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate into the cell. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter protein.
Efectos Bioquímicos Y Fisiológicos
TBOA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to cause seizures in animal models, which is consistent with its potential use in treating epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in some animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TBOA as a research tool is its potency and specificity for glutamate transporters. TBOA has been shown to be a highly effective inhibitor of glutamate transporters, making it a valuable tool for investigating the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as a research tool. It is highly toxic and can cause neuronal damage and death at high concentrations. Additionally, TBOA has a short half-life and is rapidly metabolized in vivo, making it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research involving TBOA. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate dysregulation. Another area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's disease. Finally, there is ongoing research into the potential use of TBOA as a therapeutic agent for epilepsy, stroke, and traumatic brain injury.
Métodos De Síntesis
TBOA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of TBOA is a complex process and requires specialized knowledge and equipment. The synthesis method is not discussed in detail here, but it is important to note that the purity and quality of the synthesized TBOA are critical factors in its effectiveness as a research tool.
Aplicaciones Científicas De Investigación
TBOA has been widely used as a research tool in neuroscience to investigate the role of glutamate transporters in various neurological disorders. TBOA has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
Propiedades
Número CAS |
131505-64-1 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluorophenyl)- |
Fórmula molecular |
C19H15FO3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-(4-ethynylphenyl)-4-(2-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-7-9-15(10-8-14)19-21-11-18(12-22-19,13-23-19)16-5-3-4-6-17(16)20/h1,3-10H,11-13H2 |
Clave InChI |
BJBGXPREQPCNLN-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
SMILES canónico |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4F |
Otros números CAS |
131505-64-1 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-fluoropheny l)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



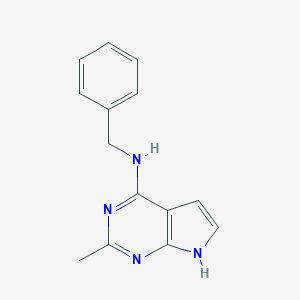
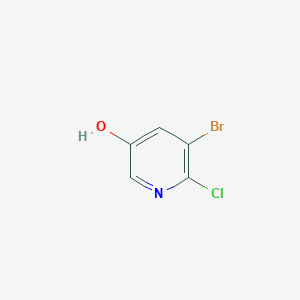
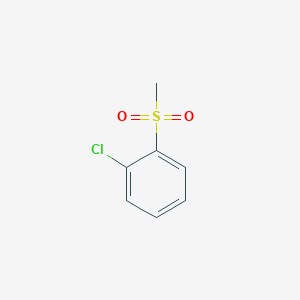
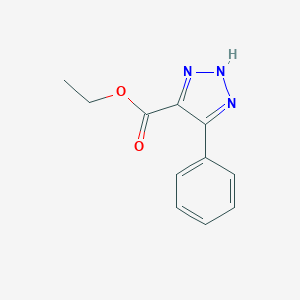
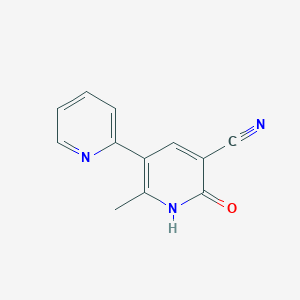
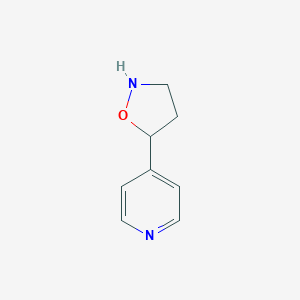
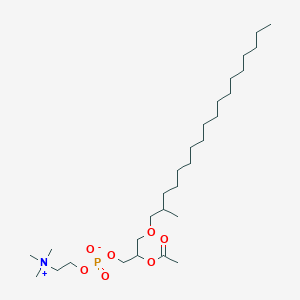
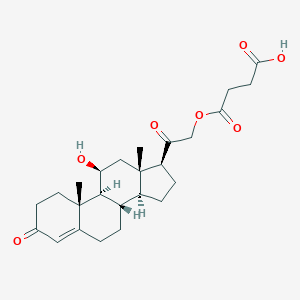
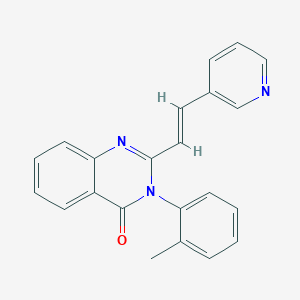
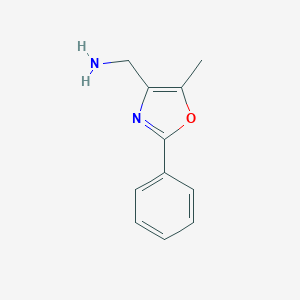
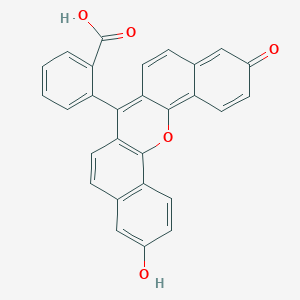
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
